An In-Depth Technical Guide to 4'-Chloro-2'-methylacetoacetanilide: Properties, Structure, and Applications
An In-Depth Technical Guide to 4'-Chloro-2'-methylacetoacetanilide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Chloro-2'-methylacetoacetanilide, a key intermediate in the chemical industry. The document delves into its fundamental chemical and physical properties, elucidates its molecular structure through spectroscopic analysis, and discusses its synthesis and reactivity. Furthermore, this guide explores the compound's primary applications, particularly in the synthesis of organic pigments and dyes, and touches upon its potential relevance in other fields of chemical research. Safety protocols for handling this compound are also addressed, providing a holistic resource for laboratory and industrial professionals.
Introduction
4'-Chloro-2'-methylacetoacetanilide, with the CAS number 20139-55-3, is an acetoacetanilide derivative characterized by the presence of a chlorine atom and a methyl group on the aniline ring.[1] This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable precursor in various synthetic pathways. Its primary industrial significance lies in its role as a coupling component in the production of azo pigments and dyes, contributing to a wide range of yellow to reddish-yellow hues. Understanding the intricate details of its chemical behavior and structure is paramount for optimizing its use in existing applications and exploring new synthetic possibilities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4'-Chloro-2'-methylacetoacetanilide is essential for its handling, storage, and application in chemical synthesis.
Identification and Nomenclature
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IUPAC Name: N-(4-chloro-2-methylphenyl)-3-oxobutanamide
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CAS Number: 20139-55-3[1]
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Synonyms: Acetoacet-4-chloro-2-methylanilide, 4'-Chloro-o-acetoacetotoluidide, N-(4-Chloro-o-tolyl)acetoacetamide[1]
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Molecular Formula: C₁₁H₁₂ClNO₂[1]
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Molecular Weight: 225.67 g/mol [1]
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 103 °C | [2] |
| Boiling Point | 174 °C (rough estimate) | [2] |
| Solubility | Poorly soluble in water. | [3] |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of 4'-Chloro-2'-methylacetoacetanilide is crucial for understanding its reactivity and predicting its behavior in chemical reactions.
Chemical Structure
The molecule consists of an acetoacetyl group attached to the nitrogen atom of 4-chloro-2-methylaniline.
Caption: Chemical structure of 4'-Chloro-2'-methylacetoacetanilide.
Keto-Enol Tautomerism
Acetoacetanilides, including 4'-Chloro-2'-methylacetoacetanilide, exhibit keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of a keto form (containing a ketone and an amide) and an enol form (containing an alcohol and an imidic acid or an enamine-like structure).[3][4] This equilibrium is influenced by factors such as solvent polarity and temperature.
Caption: General synthetic routes to 4'-Chloro-2'-methylacetoacetanilide.
A detailed experimental protocol for a similar compound, 4-Chloro-2,5-dimethoxyacetoacetanilide, involves reacting 2,5-dimethoxy-4-chloroaniline with acetyl ketene in an alcohol or acetic acid solvent. [5]The reaction temperature is controlled, and after the reaction, the pH is adjusted to precipitate the product, which is then isolated by filtration and drying. [5]
Reactivity
The reactivity of 4'-Chloro-2'-methylacetoacetanilide is governed by the functional groups present in the molecule.
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Nucleophilic Character of the Methylene Group: The α-methylene group, situated between two carbonyl groups, is acidic and can be deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and is the key to the primary application of this compound in azo coupling reactions.
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Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating chloro and activating methyl and amido groups makes the regioselectivity complex.
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Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 4-chloro-2-methylaniline and acetoacetic acid (which is unstable and decarboxylates to acetone and carbon dioxide).
Caption: Key reactive sites of 4'-Chloro-2'-methylacetoacetanilide.
Applications
The primary and most significant application of 4'-Chloro-2'-methylacetoacetanilide is as a coupling component in the synthesis of arylide yellow and diarylide pigments.
Pigment and Dye Synthesis
In this process, an aromatic amine is first diazotized to form a diazonium salt. This diazonium salt then undergoes an azo coupling reaction with the nucleophilic α-methylene carbon of 4'-Chloro-2'-methylacetoacetanilide (in its enolate form) to produce an azo pigment. The specific shade of the resulting pigment is influenced by the substituents on both the diazonium component and the acetoacetanilide coupler.
Experimental Protocol: General Azo Coupling Reaction
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Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
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Coupling: 4'-Chloro-2'-methylacetoacetanilide is dissolved in an alkaline solution to form the enolate. The diazonium salt solution is then slowly added to the coupler solution while maintaining a low temperature and controlling the pH.
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Isolation and Finishing: The precipitated azo pigment is isolated by filtration, washed thoroughly with water to remove salts and impurities, and then dried. Further finishing steps, such as grinding and surface treatment, may be performed to achieve the desired pigment properties.
Safety and Handling
4'-Chloro-2'-methylacetoacetanilide is considered to be moderately toxic by ingestion. [6]When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl). [6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Analytical Methods
The purity of 4'-Chloro-2'-methylacetoacetanilide is typically determined by High-Performance Liquid Chromatography (HPLC). [6][7]A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection is commonly employed for this purpose. [7][8][9]This method can effectively separate the main component from any starting materials, by-products, or degradation products.
Conclusion
4'-Chloro-2'-methylacetoacetanilide is a fundamentally important chemical intermediate with a well-established role in the pigment and dye industry. Its chemical properties, particularly the reactivity of its α-methylene group, are central to its utility. A thorough understanding of its structure, synthesis, and reactivity is essential for its efficient and safe use. While its primary application is well-defined, the functional groups present in the molecule may offer opportunities for its use in the synthesis of other specialty chemicals and potentially as a building block in medicinal chemistry, warranting further investigation.
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